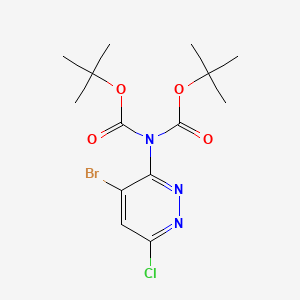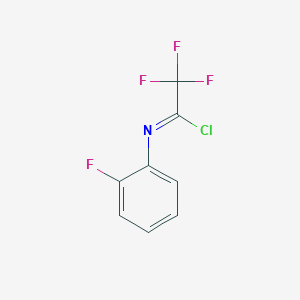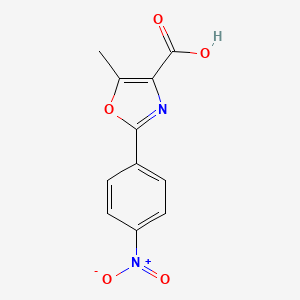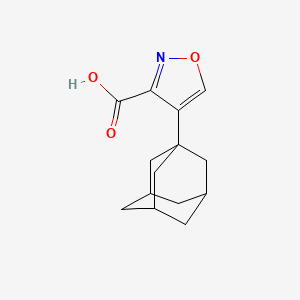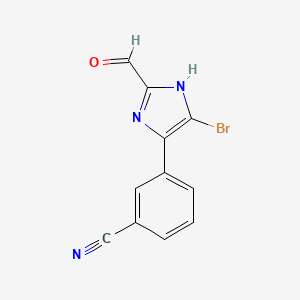![molecular formula C14H20BFN2O3 B13701318 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further functionalized with a fluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the Miyaura borylation reaction, where bis(pinacolato)diboron is coupled with a suitable pyridine derivative in the presence of a palladium catalyst and a base such as potassium acetate.
Functionalization with Fluoroethyl Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a suitable catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used in borylation reactions.
Protic Solvents: Used in protodeboronation reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
科学研究应用
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Material Science: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation. The fluoroethyl carbamoyl group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
相似化合物的比较
Similar Compounds
Uniqueness
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is unique due to the presence of the fluoroethyl carbamoyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other boronic esters that may lack this functional group.
属性
分子式 |
C14H20BFN2O3 |
|---|---|
分子量 |
294.13 g/mol |
IUPAC 名称 |
N-(2-fluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)10-5-6-11(18-9-10)12(19)17-8-7-16/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
InChI 键 |
OZJYUBGOOTUOLR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


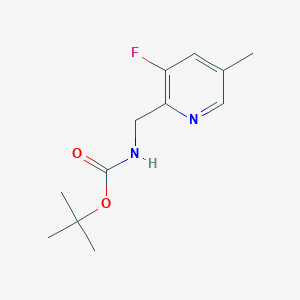
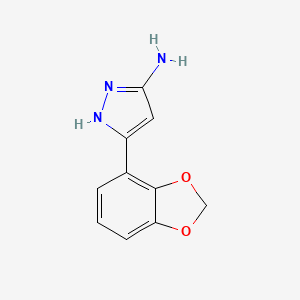
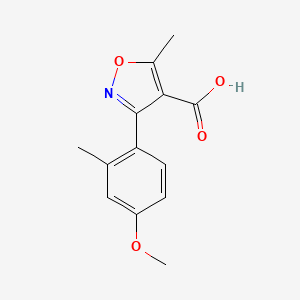
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
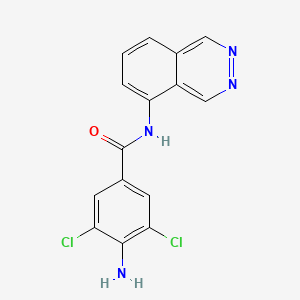
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)
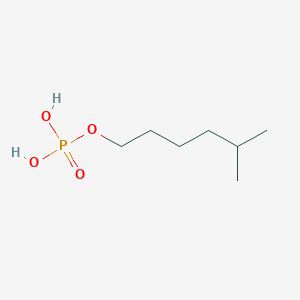
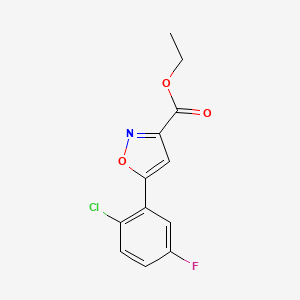
![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
